molecular formula C7H8BBrO2 B1523873 3-Bromo-2-methylphenylboronic acid CAS No. 1184298-27-8

3-Bromo-2-methylphenylboronic acid

Cat. No.: B1523873
CAS No.: 1184298-27-8
M. Wt: 214.85 g/mol
InChI Key: OMIGTINRSKSQNS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared . Its properties as a boronic acid also make it environmentally benign .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the boronic acid group in this compound contributes to its efficacy under these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-bromo-2-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: For converting the boronic acid to phenol.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methylphenylboronic acid is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

(3-bromo-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIGTINRSKSQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184298-27-8
Record name (3-bromo-2-methylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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